molecular formula C21H27N3O4S B5834716 2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE

2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5834716
M. Wt: 417.5 g/mol
InChI Key: BXTPQEMGNURVHX-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to form 4-(4-methoxybenzenesulfonyl)piperazine.

    Acylation: The next step involves the acylation of the piperazine derivative with 2-phenylethylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxybenzenesulfonyl derivative.

    Reduction: Formation of 4-(4-methoxyphenylthio)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is used in research to understand its effects on different biological pathways and its potential as a drug candidate.

    Biochemistry: It is utilized in studies to investigate its binding affinity and specificity towards certain enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTPQEMGNURVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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